2-Chloro-4-cyclopropoxybenzaldehyde
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Overview
Description
2-Chloro-4-cyclopropoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chlorine atom at the 2-position and a cyclopropoxy group at the 4-position, along with an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2-chlorobenzaldehyde with cyclopropanol in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of starting materials, precise control of reaction parameters, and efficient separation of the product from by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 2-Chloro-4-cyclopropoxybenzoic acid.
Reduction: 2-Chloro-4-cyclopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-cyclopropoxybenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine and cyclopropoxy groups may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Cyclopropoxybenzaldehyde: Lacks the chlorine atom, affecting its electronic properties.
2-Chloro-4-methoxybenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group, influencing its reactivity and solubility.
Uniqueness
2-Chloro-4-cyclopropoxybenzaldehyde is unique due to the presence of both the chlorine and cyclopropoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9ClO2 |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H9ClO2/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5-6,8H,3-4H2 |
InChI Key |
PNLVLALGUZAPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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